molecular formula C23H27ClFN5O3S B12374347 (3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol

(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol

Cat. No.: B12374347
M. Wt: 508.0 g/mol
InChI Key: ZUHULIRYQXZQBD-RTBURBONSA-N
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Description

The compound “(3R,4R)-4-[[5-chloro-4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol” is a complex organic molecule that features a variety of functional groups, including a spirocyclic indole, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic indole, the chlorination of the pyrimidine ring, and the sulfonylation of the piperidine ring. Each step would require specific reagents and conditions, such as:

    Formation of Spirocyclic Indole: This might involve a cyclization reaction using a suitable precursor.

    Chlorination of Pyrimidine Ring: This could be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation of Piperidine Ring: This step might involve the use of sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of the indole and piperidine rings suggests potential sites for oxidation.

    Reduction: The pyrimidine ring could be reduced under suitable conditions.

    Substitution: The chloro and fluoro substituents on the pyrimidine ring make it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity against specific targets.

Industry

In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-[[5-chloro-4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol: is unique due to its specific combination of functional groups and stereochemistry.

    Other Similar Compounds: Compounds with similar structures might include other spirocyclic indoles or pyrimidine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C23H27ClFN5O3S

Molecular Weight

508.0 g/mol

IUPAC Name

(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol

InChI

InChI=1S/C23H27ClFN5O3S/c1-13-23(6-3-4-7-23)15-9-14(10-17(25)21(15)27-13)20-16(24)11-26-22(29-20)28-18-5-8-30(12-19(18)31)34(2,32)33/h9-11,18-19,31H,3-8,12H2,1-2H3,(H,26,28,29)/t18-,19-/m1/s1

InChI Key

ZUHULIRYQXZQBD-RTBURBONSA-N

Isomeric SMILES

CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4Cl)N[C@@H]5CCN(C[C@H]5O)S(=O)(=O)C

Canonical SMILES

CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4Cl)NC5CCN(CC5O)S(=O)(=O)C

Origin of Product

United States

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